[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
CAS No.: 1251614-41-1
Cat. No.: VC7788944
Molecular Formula: C20H18F2N2O3S
Molecular Weight: 404.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251614-41-1 |
|---|---|
| Molecular Formula | C20H18F2N2O3S |
| Molecular Weight | 404.43 |
| IUPAC Name | [6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C20H18F2N2O3S/c21-14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-1-3-11-23)28(26,27)18-9-6-15(22)12-17(18)24/h4-9,12-13H,1-3,10-11H2 |
| Standard InChI Key | WPARCEDUSPBUOQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-1λ⁶,4-benzothiazin-2-yl]-piperidin-1-ylmethanone, reflects its hybrid architecture combining a benzothiazine core with peripheral fluorinated aromatic and aliphatic components. Key structural features include:
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Benzothiazine Core: A 1,4-benzothiazine system with sulfone groups at positions 1 and 1, creating a planar electron-deficient region.
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Fluorine Substituents: Dual fluorine atoms at position 6 of the benzothiazine ring and the para position of the phenyl group, enhancing electronegativity and membrane permeability.
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Piperidinyl Methanone: A piperidine ring connected via a carbonyl group, contributing to conformational flexibility and potential receptor interactions.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈F₂N₂O₃S | |
| Molecular Weight | 404.43 g/mol | |
| CAS Registry Number | 1251614-41-1 | |
| Topological Polar Surface | 76.2 Ų | |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the sulfone groups (δ 3.2–3.5 ppm for S=O in ¹H NMR) and piperidinyl protons (δ 1.4–2.8 ppm). High-resolution mass spectrometry confirms the molecular ion peak at m/z 404.43 with characteristic fragmentation patterns indicating loss of the piperidinyl group (-99 Da). X-ray crystallography of analogous structures shows a dihedral angle of 68° between the benzothiazine and fluorophenyl planes, suggesting moderate conjugation.
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The compound is synthesized through a five-step sequence optimized for yield and purity:
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Thiazine Ring Formation: Condensation of 2-aminobenzenethiol with 4-fluorobenzaldehyde under acidic conditions yields the 1,4-benzothiazine precursor (62% yield).
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Sulfonation: Treatment with hydrogen peroxide in acetic acid introduces sulfone groups, achieving 89% conversion.
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Fluorination: Electrophilic fluorination using Selectfluor® at position 6 proceeds with 74% regioselectivity.
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Methanone Installation: Friedel-Crafts acylation with piperidine-1-carbonyl chloride in the presence of AlCl₃ (45% yield).
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Purification: Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Process Improvements
Microwave-assisted synthesis reduces step 4 reaction time from 12 hours to 35 minutes (65% yield). Flow chemistry implementations in steps 1–3 enhance scalability, achieving batch sizes up to 2.8 kg with consistent purity.
Pharmacological Profile and Mechanism of Action
Target Engagement Studies
Radioligand displacement assays identify high-affinity binding (Kᵢ = 8.3 nM) to the σ-1 receptor, with 230-fold selectivity over σ-2 subtypes. Molecular dynamics simulations suggest the fluorophenyl group occupies a hydrophobic pocket near TM3, while the sulfone moiety forms hydrogen bonds with Tyr 103 and Glu 172.
In Vitro Efficacy
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Cancer Models: IC₅₀ values of 1.8 μM (MCF-7) and 2.4 μM (A549) via PARP-1 inhibition, synergizing with cisplatin (combination index = 0.32).
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Neurological Activity: 73% inhibition of MAO-B at 10 μM, surpassing rasagiline’s potency in cortical neuron assays.
ADMET Properties
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Permeability: PAMPA-BBB permeability coefficient (Pe) of 12.7 × 10⁻⁶ cm/s, indicating moderate blood-brain barrier penetration.
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Metabolic Stability: 84% remaining after 1-hour incubation with human liver microsomes, superior to first-gen benzothiazines (≤52%).
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CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 9.8 μM), requiring clinical dose adjustments.
Comparative Analysis with Structural Analogs
Substituent Effects on Potency
Replacing the 4-fluorophenyl group with 4-methylphenyl (as in EVT-2673060) reduces σ-1 affinity by 18-fold, highlighting the critical role of fluorine in target engagement. Conversely, chloro-fluoro substitution (CAS: 1251568-33-8) enhances cytotoxicity but worsens metabolic clearance (t₁/₂ = 23 min vs. 41 min for the query compound).
Piperidine vs. Alternative Amines
Comparative studies demonstrate:
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Piperidine: Optimal balance of potency (EC₅₀ = 82 nM) and solubility (24 μg/mL).
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Morpholine: Increases solubility to 38 μg/mL but reduces brain penetration by 57%.
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Azepane: Enhances duration of action (t₁/₂ = 9.1 h) at the cost of CYP2D6 inhibition (IC₅₀ = 1.2 μM).
Therapeutic Applications and Clinical Prospects
Oncological Indications
Phase I/II trials of analogs demonstrate:
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Breast Cancer: 38% partial response rate in HER2-negative patients when combined with paclitaxel.
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Glioblastoma: 6-month progression-free survival rate of 44% vs. 18% for temozolomide monotherapy.
Neurological Disorders
Preclinical data suggest:
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Neuropathic Pain: 62% reduction in mechanical allodynia (rat chronic constriction injury model).
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Parkinson’s Disease: Restoration of 78% dopaminergic neurons in MPTP-lesioned mice.
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